molecular formula C18H9Cl2NO2S B11215390 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B11215390
M. Wt: 374.2 g/mol
InChI Key: AOWOZGQTFWRSIU-UHFFFAOYSA-N
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Description

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves the formation of the thiazole ring followed by its attachment to the chromenone structure. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable α-haloketone to form the thiazole ring. This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one apart is its unique combination of the thiazole and chromenone structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H9Cl2NO2S

Molecular Weight

374.2 g/mol

IUPAC Name

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C18H9Cl2NO2S/c19-11-5-6-12(14(20)8-11)15-9-24-17(21-15)13-7-10-3-1-2-4-16(10)23-18(13)22/h1-9H

InChI Key

AOWOZGQTFWRSIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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